molecular formula C8H16N4O2 B088324 1,4-Cyclohexanedicarbohydrazide CAS No. 13044-03-6

1,4-Cyclohexanedicarbohydrazide

Cat. No.: B088324
CAS No.: 13044-03-6
M. Wt: 200.24 g/mol
InChI Key: LPLAXQKUDSKKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Cyclohexanedicarbohydrazide (CAS: 27327-67-9; MFCD00043475) is a cyclohexane derivative featuring two carbohydrazide (-CONHNH₂) groups at the 1,4 positions of the ring. Its trans-isomer is explicitly noted in the literature, with structural identifiers such as InChIKey LPLAXQKUDSKKAU-IZLXSQMJSA-N . The compound is synthesized via hydrazinolysis of 1,4-cyclohexanedicarboxylic acid, replacing the carboxylic acid (-COOH) groups with hydrazide functionalities. This modification enhances its ability to form coordination complexes and participate in condensation reactions, making it valuable in pharmaceutical and materials chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4,9-10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLAXQKUDSKKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NN)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950047
Record name Cyclohexane-1,4-dicarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27327-67-9
Record name Cyclohexane-1,4-dicarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1,4-cyclohexanedicarbohydrazide with structurally related cyclohexane derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₈H₁₄N₄O₂ 202.24 Two carbohydrazides Ligand synthesis, hydrazone formation
1,4-Cyclohexanedicarboxylic acid C₈H₁₂O₄ 172.18 Two carboxylic acids Polyesters, resins, plasticizers
1,4-Cyclohexanedimethanol C₈H₁₆O₂ 144.21 Two hydroxyl groups Polyester polyols, coatings
1,4-Cyclohexanedicarbaldehyde C₈H₁₂O₂ 140.18 Two aldehyde groups Organic synthesis, crosslinking

Research Findings

  • Complexation Behavior: 1,4-Cyclohexanediol (a diol analog) demonstrates complexation with borate ions in formulations, influencing drug release kinetics . The carbohydrazide’s hydrazide groups similarly enable metal coordination, as evidenced by its use in synthesizing cyclic carbamimidates .
  • Thermal and Solubility Properties :

    • CHDA-based polyesters exhibit glass transition temperatures (Tg) >100°C, while carbohydrazide derivatives are more polar, leading to higher solubility in polar aprotic solvents (e.g., DMSO) .

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